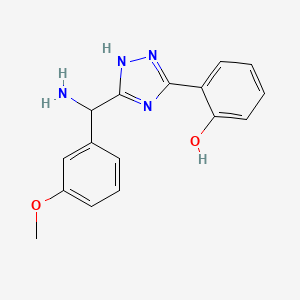
2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol: . It belongs to the class of aminophenols and exhibits interesting properties due to its unique structure.
Métodos De Preparación
Synthetic Routes: The synthetic routes for this compound involve the reaction of appropriate starting materials. While specific methods may vary, one common approach is the condensation of a 3-methoxybenzaldehyde derivative with an amino triazole (1H-1,2,4-triazol-5-amine) under suitable conditions. The reaction typically proceeds through nucleophilic substitution or condensation reactions.
Industrial Production: Industrial-scale production methods may involve optimized processes, such as continuous flow synthesis or batch reactions. detailed industrial protocols are proprietary and may not be readily available in the public domain.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield different derivatives by modifying the amino or hydroxyl groups.
Substitution: Substitution reactions at the phenolic or amino positions are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Acidic or basic conditions with appropriate nucleophiles or electrophiles.
Major Products: The specific products depend on the reaction conditions and substituents present. Potential products include derivatives with modified amino or hydroxyl groups.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used in the synthesis of more complex molecules due to its versatile functional groups.
Pharmaceutical Research: Investigated for potential drug candidates.
Biological Studies: Employed in biochemical assays and cell-based experiments.
Antioxidant Properties: Explored for its potential antioxidant effects.
Fine Chemicals: Used in the production of specialty chemicals.
Pharmaceutical Industry: May serve as an intermediate in drug synthesis.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, potentially related to its antioxidant properties.
Comparación Con Compuestos Similares
While no direct analogs exist, compounds with similar functional groups or structural motifs include 2-aminophenol, 3-ethylphenol, and related aminophenols . The uniqueness of 2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol lies in its combination of the triazole ring, amino group, and phenolic functionality.
Propiedades
Fórmula molecular |
C16H16N4O2 |
|---|---|
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
2-[5-[amino-(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C16H16N4O2/c1-22-11-6-4-5-10(9-11)14(17)16-18-15(19-20-16)12-7-2-3-8-13(12)21/h2-9,14,21H,17H2,1H3,(H,18,19,20) |
Clave InChI |
ZYFGNJWCMPQHOM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(C2=NC(=NN2)C3=CC=CC=C3O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




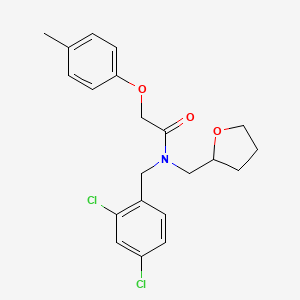
![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12115934.png)

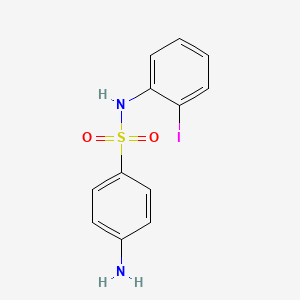
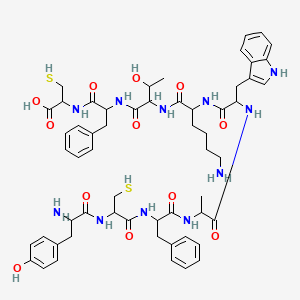

![4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]-](/img/structure/B12115955.png)

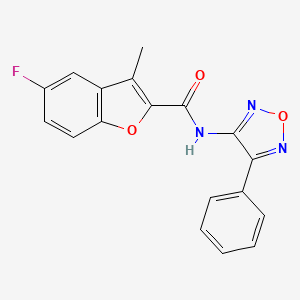
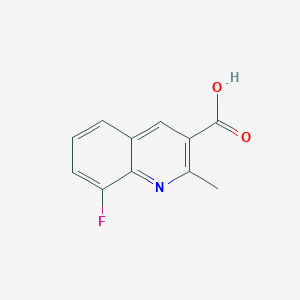

![3-(3-hydroxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12115995.png)
